N-(3-bromobenzyl)-N'-(2-methoxyphenyl)urea
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Overview
Description
N-(3-bromobenzyl)-N’-(2-methoxyphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromobenzyl group and a methoxyphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobenzyl)-N’-(2-methoxyphenyl)urea typically involves the reaction of 3-bromobenzylamine with 2-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(3-bromobenzyl)-N’-(2-methoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3-bromobenzyl)-N’-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group in the 2-methoxyphenyl moiety can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The urea moiety can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed:
Substitution Reactions: Substituted derivatives of N-(3-bromobenzyl)-N’-(2-methoxyphenyl)urea.
Oxidation Reactions: Hydroxylated or carbonylated derivatives of N-(3-bromobenzyl)-N’-(2-methoxyphenyl)urea.
Reduction Reactions: Corresponding amines derived from the reduction of the urea moiety.
Scientific Research Applications
Chemistry: N-(3-bromobenzyl)-N’-(2-methoxyphenyl)urea is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, N-(3-bromobenzyl)-N’-(2-methoxyphenyl)urea is studied for its potential as a pharmacophore. It can be used to design and develop new drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit biological activities that make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, N-(3-bromobenzyl)-N’-(2-methoxyphenyl)urea can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-N’-(2-methoxyphenyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The bromobenzyl and methoxyphenyl groups can enhance binding affinity and selectivity towards these targets. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with receptors on the cell surface.
Comparison with Similar Compounds
N-(3-chlorobenzyl)-N’-(2-methoxyphenyl)urea: Similar structure with a chlorine atom instead of a bromine atom.
N-(3-bromobenzyl)-N’-(4-methoxyphenyl)urea: Similar structure with the methoxy group in the para position.
N-(3-bromobenzyl)-N’-(2-hydroxyphenyl)urea: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: N-(3-bromobenzyl)-N’-(2-methoxyphenyl)urea is unique due to the presence of both the bromobenzyl and methoxyphenyl groups. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to molecular targets. The methoxy group can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-20-14-8-3-2-7-13(14)18-15(19)17-10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOUIXDRLPJHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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